molecular formula C20H19N3O3S B2446449 N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034491-25-1

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2446449
CAS No.: 2034491-25-1
M. Wt: 381.45
InChI Key: CHHCJNGGETVWEP-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic small molecule designed for research purposes, integrating both a benzamide core and a 1,3-thiazole moiety. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities, making it a common subject in infectious disease and oncology research . Compounds featuring this structure have been investigated as potential antileishmanial agents, demonstrating activity against promastigote forms of parasites . Furthermore, structurally related thiazole derivatives have been explored for their inhibitory activity against various enzymes, including carbonic anhydrase isoforms, which are significant targets in cancer therapy . The presence of the methoxyazetidine group may influence the compound's physicochemical properties and binding interactions with biological targets. This product is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery to explore new therapeutic avenues. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-18-12-23(13-18)16-6-4-15(5-7-16)22-19(24)14-2-8-17(9-3-14)26-20-21-10-11-27-20/h2-11,18H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCJNGGETVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide” typically involves multiple steps, including the formation of the azetidine ring, the introduction of the methoxy group, and the coupling of the thiazole and benzamide moieties. Common reagents used in these reactions may include:

  • Azetidine precursors
  • Methoxyating agents
  • Thiazole derivatives
  • Benzoyl chloride or benzamide derivatives

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

“N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

  • Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
  • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
  • Substitution reagents (e.g., halides, nucleophiles)
  • Coupling reagents (e.g., palladium catalysts, copper catalysts)

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Common Reagents Used

  • Azetidine precursors
  • Methoxyating agents (e.g., dimethyl sulfate)
  • Thiazole derivatives
  • Benzoyl chloride or benzamide derivatives

Industrial Production Methods

In industrial settings, the synthetic route may be optimized for scalability and cost-effectiveness, potentially utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Scientific Research Applications

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide has several promising applications across different scientific domains:

Medicinal Chemistry

This compound may serve as a lead structure for the development of new pharmaceuticals. Its unique functional groups suggest potential interactions with biological targets, which could lead to the discovery of novel therapeutic agents.

Biological Probes

The compound may be utilized as a probe or ligand in biochemical assays to study specific biological pathways or molecular interactions. Its ability to bind to various biomolecules can facilitate research in cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound could be evaluated for its antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus .

Material Science

The compound may find applications in materials science, particularly in the development of new polymers or as catalysts in chemical reactions due to its unique structural characteristics.

Case Study 1: Antimicrobial Evaluation

In studies evaluating the biological activity of thiazole derivatives, compounds similar to this compound have shown significant antibacterial effects against Escherichia coli and Staphylococcus aureus. These results indicate potential therapeutic applications in treating bacterial infections .

Case Study 2: Pharmacological Investigations

Preliminary pharmacological investigations have suggested that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives based on thiazole scaffolds have been tested against various cancer cell lines, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of “N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamide derivatives, thiazole-containing compounds, and azetidine-based molecules. Examples include:

  • N-(4-(azetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide
  • N-(4-(methoxyphenyl)thiazol-2-yl)benzamide
  • N-(4-(azetidin-1-yl)thiazol-2-yl)benzamide

Uniqueness

The uniqueness of “N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds would help highlight its distinct features and potential advantages.

Biological Activity

The compound N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into key components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that may influence the compound's binding affinity and biological activity.
  • Thiazole Moiety : Known for its antimicrobial and anticancer properties, the thiazole ring is crucial in enhancing the compound's pharmacological profile.
  • Benzamide Backbone : This structure often contributes to the compound's ability to interact with various biological targets.

Molecular Formula

The molecular formula for this compound is C₁₅H₁₈N₂O₂S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.1 μM . The thiazole component is believed to play a pivotal role in this activity due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that compounds with thiazole and benzamide structures effectively inhibited the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), particularly in 3D culture systems . The mechanism of action is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression, such as EGFR and HER-2 .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives including this compound demonstrated that these compounds exhibited potent activity against Mycobacterium tuberculosis. The results indicated that modifications at specific positions on the thiazole ring significantly affected their antimicrobial potency.

CompoundMIC (μM)Activity Type
Compound A<0.1Antimicrobial
Compound B8Antimicrobial
This compoundTBDTBD

Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, this compound was evaluated for its effects on breast cancer cells. The study utilized both 2D and 3D cell culture models to assess viability and proliferation.

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
MCF-76.26 ± 0.3320.46 ± 8.63
SK-BR-36.48 ± 0.1116.00 ± 9.38

These findings suggest that while the compound exhibits significant antitumor activity in vitro, its efficacy may vary depending on the cellular environment.

Q & A

Q. What are the optimal synthetic routes for N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:
  • Azetidine introduction : Reacting 3-methoxyazetidine with 4-aminophenyl precursors under basic conditions (e.g., NaHCO₃) to form the azetidine-substituted aniline intermediate .
  • Thiazole-oxybenzamide coupling : Using 4-(1,3-thiazol-2-yloxy)benzoic acid activated as an acyl chloride (e.g., with SOCl₂) and coupled to the intermediate in pyridine or DMF, with yields optimized by controlling stoichiometry (1:1.2 molar ratio) and reflux temperatures (80–100°C) .
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 10:1) and recrystallization (MeOH) improve purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for structural validation, and what key peaks confirm the compound’s identity?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Azetidine ring protons : δ 3.5–3.8 ppm (methoxy group), δ 4.1–4.3 ppm (azetidine CH₂) .
  • Thiazole protons : δ 7.2–7.5 ppm (thiazole C-H) and δ 8.1–8.3 ppm (benzamide aromatic protons) .
  • IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Elemental Analysis : Discrepancies <0.3% between calculated and observed C, H, N, S content confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR shifts or IR stretches)?

  • Methodological Answer :
  • Solvent effects : Compare data acquired in deuterated DMSO vs. CDCl₃; DMSO-d₆ may downfield-shift amide protons by 0.2–0.5 ppm .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides unambiguous bond lengths/angles, resolving ambiguities from NMR/IR. For example, hydrogen bonding (N–H⋯N, C–H⋯O) in the crystal lattice can explain anomalous IR stretches .
  • Dynamic NMR : Variable-temperature ¹H NMR can identify conformational exchange broadening in azetidine or thiazole moieties .

Q. What role do the thiazole and azetidine moieties play in the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :
  • Thiazole moiety : The sulfur atom and π-electron-rich ring enhance binding to enzymes (e.g., tyrosinase inhibition via metal coordination or π-stacking) .
  • Azetidine moiety : The 3-methoxy group improves solubility, while the strained ring may enhance target affinity by restricting conformational freedom .
  • SAR strategies :
  • Analog synthesis : Replace thiazole with oxazole (synthesized via Hantzsch thiazole synthesis) .
  • Pharmacophore mapping : Docking studies (e.g., AutoDock Vina) using crystal structures (e.g., PDB 3NM8) to identify critical interactions .

Q. How can reaction byproducts during amide coupling be minimized, and what analytical methods detect trace impurities?

  • Methodological Answer :
  • Byproduct mitigation :
  • Use coupling agents (e.g., HATU or EDCI) instead of acyl chlorides to reduce hydrolysis .
  • Maintain anhydrous conditions (molecular sieves) and low temperatures (0–5°C) during coupling .
  • Impurity detection :
  • LC-MS/MS : Identifies hydrolyzed intermediates (e.g., free benzoic acid) with limits of detection <0.1% .
  • TLC with iodine staining : Monitor reaction progress (Rf = 0.5 in EtOAc:hexane 1:1) .

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